molecular formula C25H28N4O5 B2761673 3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896355-66-1

3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2761673
CAS No.: 896355-66-1
M. Wt: 464.522
InChI Key: ACNLQHBHNOMEMW-UHFFFAOYSA-N
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Description

3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is known for its biological activity, and a piperazine moiety linked to a benzodioxole group, which can enhance its pharmacological properties.

Future Directions

The potential biological activities of this compound make it an interesting subject for future research. Studies could focus on elucidating its mechanism of action, optimizing its synthesis, and investigating its potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced quinazoline compounds .

Mechanism of Action

The mechanism of action of 3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of a quinazoline-2,4-dione core and a benzodioxole-piperazine moiety.

Properties

IUPAC Name

3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c30-23(7-3-4-10-29-24(31)19-5-1-2-6-20(19)26-25(29)32)28-13-11-27(12-14-28)16-18-8-9-21-22(15-18)34-17-33-21/h1-2,5-6,8-9,15H,3-4,7,10-14,16-17H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNLQHBHNOMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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